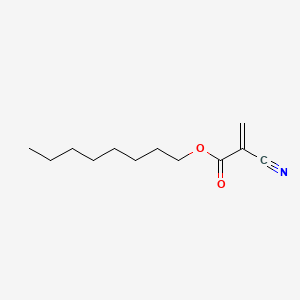
Ocrilate
Vue d'ensemble
Description
ACRYLATE est un composé appartenant à la famille des acrylates, qui sont des esters, des sels et des bases conjuguées de l’acide acrylique. Les acrylates sont caractérisés par la présence de groupes vinyliques, qui sont deux atomes de carbone liés par une double liaison l’un à l’autre et directement liés au carbone carbonyl du groupe ester. Cette nature bifonctionnelle rend les acrylates très polyvalents et utiles dans diverses applications, notamment les réactions de polymérisation et de fonctionnalisation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’ACRYLATE peut être synthétisé par estérification de l’acide acrylique avec l’alcool correspondant. La réaction implique généralement l’utilisation de catalyseurs acides et est effectuée à des températures élevées. Par exemple, la réaction avec des alcools inférieurs tels que le méthanol ou l’éthanol a lieu à 100–120 °C avec des catalyseurs hétérogènes acides tels que les échangeurs de cations. Pour les alcools supérieurs comme le butanol ou le 2-éthylhexanol, l’acide sulfurique est utilisé comme catalyseur homogène .
Méthodes de production industrielle : La production industrielle d’ACRYLATE implique des procédés d’estérification à grande échelle. Les conditions réactionnelles sont optimisées pour obtenir des rendements et une pureté élevés. Des procédés en continu et une catalyse hétérogène sont souvent utilisés pour améliorer l’efficacité et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions : L’ACRYLATE subit diverses réactions chimiques, notamment :
Polymérisation : Le groupe vinyle dans l’ACRYLATE est très sensible à la polymérisation, ce qui conduit à la formation de polyacrylates.
Transestérification : L’ACRYLATE peut subir des réactions de transestérification avec d’autres alcools pour former différents esters acryliques.
Addition de Michael : En tant qu’accepteur de Michael, l’ACRYLATE peut participer à des réactions d’addition de Michael avec des nucléophiles tels que les amines et les thiols.
Réactifs et conditions courantes :
Polymérisation : Initiée par des radicaux libres, souvent en utilisant des initiateurs comme le peroxyde de benzoyle ou l’azobisisobutyronitrile (AIBN).
Transestérification : Catalysée par des acides ou des bases, généralement dans des conditions de reflux.
Addition de Michael : Réalisée en présence d’une base telle que la triéthylamine ou l’hydroxyde de sodium.
Principaux produits :
Polyacrylates : Formés par polymérisation, utilisés dans les revêtements, les adhésifs et les matériaux superabsorbants.
Acrylates modifiés : Issus de la transestérification ou de l’addition de Michael, utilisés dans des applications spécialisées comme les dispositifs biomédicaux.
4. Applications de la recherche scientifique
L’ACRYLATE a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme monomère dans la synthèse de divers polymères et copolymères.
Biologie : Employé dans le développement d’hydrogels pour l’ingénierie tissulaire et les systèmes d’administration de médicaments.
Médecine : Utilisé dans la formulation d’adhésifs médicaux et de ciments osseux.
Industrie : Appliqué dans la production de peintures, de revêtements et d’adhésifs en raison de ses excellentes propriétés de formation de film
Applications De Recherche Scientifique
OCRYLATE has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and bone cements.
Industry: Applied in the production of paints, coatings, and adhesives due to its excellent film-forming properties
Mécanisme D'action
Le mécanisme d’action de l’ACRYLATE implique sa capacité à subir des réactions de polymérisation et de fonctionnalisation. Le groupe vinyle dans l’ACRYLATE est très réactif et peut former des liaisons covalentes avec d’autres molécules, conduisant à la formation de polymères et de copolymères.
Comparaison Avec Des Composés Similaires
L’ACRYLATE est similaire à d’autres acrylates tels que l’acrylate de méthyle, l’acrylate d’éthyle et l’acrylate de butyle. Il possède des propriétés uniques qui le rendent adapté à des applications spécifiques :
Acrylate de méthyle : A une masse moléculaire plus faible et est utilisé dans la production de poly(acrylate de méthyle) avec une grande transparence et une grande flexibilité.
Acrylate d’éthyle : Offre une meilleure résistance aux intempéries et est utilisé dans des applications extérieures telles que les revêtements et les adhésifs.
Acrylate de butyle : Offre une excellente résistance aux chocs et est utilisé dans la production de polymères résistants et durables
La combinaison unique de réactivité et de polyvalence de l’ACRYLATE en fait un composé précieux dans divers domaines de la recherche et de l’industrie.
Propriétés
IUPAC Name |
octyl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-6-7-8-9-15-12(14)11(2)10-13/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUGMLCZLGZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26877-34-9 | |
| Record name | Poly(octyl cyanoacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26877-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10217208 | |
| Record name | Octyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6701-17-3 | |
| Record name | Octyl 2-cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6701-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocrylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocrylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ocrilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C655P1XVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


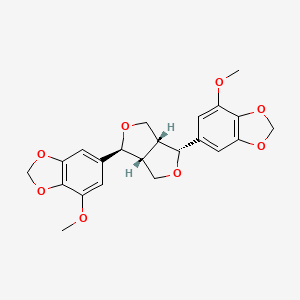
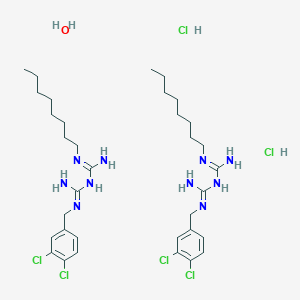
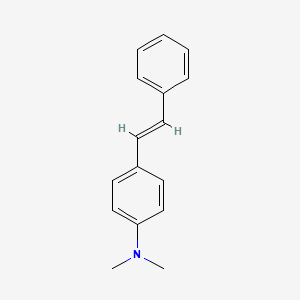
![2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
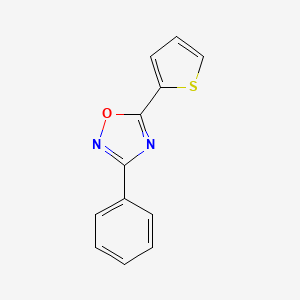
![METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE](/img/structure/B1208443.png)
![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)
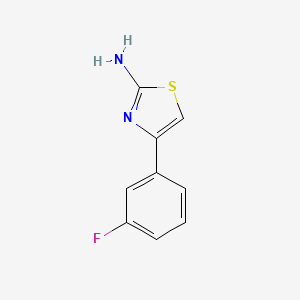
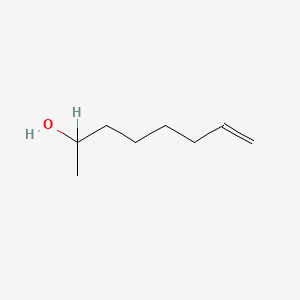
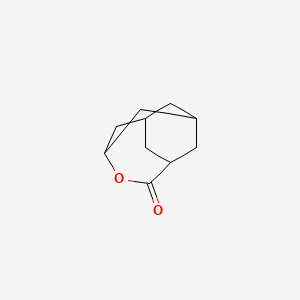

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)

